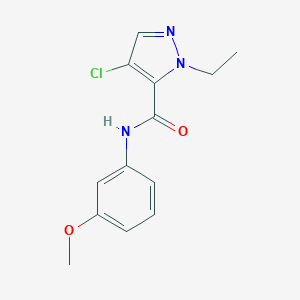![molecular formula C17H14BrNO3S B214060 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B214060.png)
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione, also known as BMS-986205, is a novel small molecule inhibitor that has shown promising results in the treatment of various diseases. The compound is a potent inhibitor of TYK2, a member of the JAK family of kinases, which play a crucial role in the immune system.
Mecanismo De Acción
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is a potent inhibitor of TYK2, a member of the JAK family of kinases. TYK2 plays a crucial role in the immune system by regulating the production of cytokines, which are involved in the inflammatory response. By inhibiting TYK2, 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione reduces the production of cytokines, leading to a decrease in inflammation and an improvement in disease symptoms.
Biochemical and physiological effects:
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has been shown to be effective in reducing inflammation and improving disease symptoms in animal models of autoimmune diseases. The compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has a half-life of approximately 8 hours in rats, indicating that it has good pharmacokinetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is its potent inhibition of TYK2, which makes it a promising candidate for the treatment of autoimmune diseases. The compound has also been shown to be well-tolerated in preclinical studies, indicating that it has good safety and pharmacokinetic properties. The main limitation of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is its relatively short half-life, which may limit its efficacy in clinical settings.
Direcciones Futuras
There are several future directions for the development of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione. One potential direction is the optimization of the compound's pharmacokinetic properties to increase its half-life and improve its efficacy in clinical settings. Another direction is the evaluation of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione in clinical trials to determine its safety and efficacy in humans. Finally, the development of combination therapies that target multiple pathways involved in autoimmune diseases may increase the efficacy of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione and other TYK2 inhibitors.
In conclusion, 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is a promising small molecule inhibitor that has shown potential for the treatment of autoimmune diseases. The compound's potent inhibition of TYK2 and good safety profile make it an attractive candidate for further development. Future research should focus on optimizing the compound's pharmacokinetic properties and evaluating its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione involves the reaction of 4-bromobenzaldehyde with 2-methoxyphenylthiourea in the presence of potassium carbonate and acetonitrile to form the corresponding imine intermediate. The imine is then reduced using sodium borohydride to yield the desired product. The synthesis of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is a straightforward process that yields a high purity product.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has been extensively studied for its potential use in the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The compound has shown promising results in preclinical studies, demonstrating significant inhibition of TYK2 activity in vitro and in vivo. 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has also been shown to be effective in reducing inflammation and improving disease symptoms in animal models of autoimmune diseases.
Propiedades
Nombre del producto |
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione |
|---|---|
Fórmula molecular |
C17H14BrNO3S |
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-(2-methoxyphenyl)sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H14BrNO3S/c1-22-13-4-2-3-5-14(13)23-15-10-16(20)19(17(15)21)12-8-6-11(18)7-9-12/h2-9,15H,10H2,1H3 |
Clave InChI |
PTMYRGQUYYVKSG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
SMILES canónico |
COC1=CC=CC=C1SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B213978.png)

![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)
![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)
![5-[(2-bromophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B213988.png)
![4-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B213989.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213990.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![methyl 2-amino-5-cyano-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B213997.png)

![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B213999.png)
![N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B214001.png)